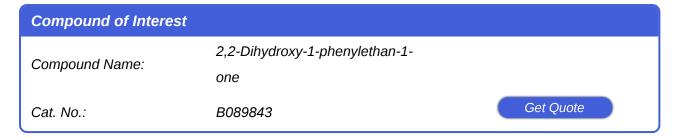


Phenylglyoxal Hydrate: A Versatile Building Block for Multicomponent Synthesis of Heterocycles

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxal hydrate is a versatile and highly reactive organic compound that serves as a valuable building block in multicomponent reactions (MCRs). Its unique structure, featuring adjacent aldehyde and ketone functionalities, allows for the rapid and efficient construction of complex molecular scaffolds, particularly a wide array of heterocycles.[1][2] This attribute makes it an attractive synthon for the generation of diverse chemical libraries for drug discovery and development. Multicomponent reactions, by their nature, are atom-economical processes that combine three or more reactants in a single step, offering significant advantages in terms of efficiency and sustainability.[1][3] This document provides detailed application notes and experimental protocols for the use of phenylglyoxal hydrate in key multicomponent reactions, including the Ugi and Passerini reactions, as well as the synthesis of substituted furans.

Data Presentation: Synthesis of Heterocyclic Compounds

The following tables summarize the yields of various heterocyclic compounds synthesized using phenylglyoxal hydrate as a key reactant in different multicomponent reactions.



Table 1: Synthesis of 2,6-Diaryl-morpholin-3-ones via a Two-Step, One-Pot Ugi Reaction and Intramolecular Condensation[4]

Entry	Phenylglyoxal Derivative (R)	Product	Yield (%)
1	Н	2,6- diphenylmorpholin-3- one	51-58
2	4-Me	2-(p-tolyl)-6- phenylmorpholin-3- one	65
3	4-Et	2-(4-ethylphenyl)-6- phenylmorpholin-3- one	83
4	4-iPr	2-(4- isopropylphenyl)-6- phenylmorpholin-3- one	70
5	4-F	2-(4-fluorophenyl)-6- phenylmorpholin-3- one	50
6	4-Cl	2-(4-chlorophenyl)-6- phenylmorpholin-3- one	64
7	4-Br	2-(4-bromophenyl)-6- phenylmorpholin-3- one	70

Table 2: Synthesis of Substituted Furans via a Three-Component Reaction



Entry	Amine	Alkyne	Product	Yield (%)	Reference
1	Aniline	Dimethyl acetylenedica rboxylate	Dimethyl 1- phenyl-5- benzoyl-2,5- dihydro-1H- pyrrole-3,4- dicarboxylate	92	[1]
2	Benzylamine	Dimethyl acetylenedica rboxylate	Dimethyl 1- benzyl-5- benzoyl-2,5- dihydro-1H- pyrrole-3,4- dicarboxylate	95	[1]
3	Cyclohexyla mine	Dimethyl acetylenedica rboxylate	Dimethyl 1- cyclohexyl-5- benzoyl-2,5- dihydro-1H- pyrrole-3,4- dicarboxylate	90	[1]

Table 3: Synthesis of α -Acyloxy Amides via Passerini Reaction



Entry	Carboxylic Acid	Isocyanide	Product	Yield (%)
1	Acetic Acid	tert-Butyl isocyanide	1-(tert-butylcarbamoyl)-2-oxo-2-phenylethylacetate	~90
2	Benzoic Acid	Cyclohexyl isocyanide	1- (cyclohexylcarba moyl)-2-oxo-2- phenylethyl benzoate	~95
3	Formic Acid	Benzyl isocyanide	1- (benzylcarbamoy l)-2-oxo-2- phenylethyl formate	~88

Note: Yields for the Passerini reaction are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,6-Diaryl-morpholin-3-ones via Ugi Reaction

This protocol describes a two-step, one-pot synthesis involving an Ugi four-component reaction followed by a triflic acid-promoted intramolecular condensation.[4]

Materials:

- Phenylglyoxal hydrate (or substituted derivative) (0.4 mmol)
- 2-Hydroxycarboxylic acid (e.g., mandelic acid) (0.4 mmol)



- Primary amine (e.g., benzylamine) (0.4 mmol)
- tert-Butyl isocyanide (0.4 mmol, 33 mg, 45 μL)
- Methanol (2.5 mL)
- Dichloromethane (DCM) (4-8 mL)
- Triflic acid (0.68 mmol, 102 mg, 60 μL)

Procedure:

- In a screw-cap vial, dissolve the 2-hydroxycarboxylic acid (0.4 mmol) in methanol (2.5 mL).
- To the solution, add the phenylglyoxal hydrate derivative (0.4 mmol), the primary amine (0.4 mmol), and tert-butyl isocyanide (0.4 mmol).
- Seal the vial and stir the reaction mixture at room temperature for 24 hours.
- Upon completion, concentrate the mixture under reduced pressure until a powder-like product is formed.
- Dissolve the crude Ugi adduct in dichloromethane (4-8 mL).
- Add triflic acid (0.68 mmol) to the solution and stir for 10-15 minutes at room temperature.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2,6-diaryl-morpholin-3-one.

Protocol 2: General Procedure for the Synthesis of Substituted Furans



This protocol outlines a three-component reaction for the synthesis of furan derivatives catalyzed by silver nanoparticles.[1]

Materials:

- Phenylglyoxal hydrate (1.0 mmol, 152.1 mg)
- Primary amine (1.0 mmol)
- Dimethyl acetylenedicarboxylate (1.0 mmol, 142.1 mg, 0.12 mL)
- Nano-Ag catalyst (4 mol%)
- Dichloromethane (CH2Cl2) (10 mL)

Procedure:

- To a round-bottom flask, add phenylglyoxal hydrate (1.0 mmol), the primary amine (1.0 mmol), dimethyl acetylenedicarboxylate (1.0 mmol), and the nano-Ag catalyst (4 mol%).
- Add dichloromethane (10 mL) to the flask.
- Stir the mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (2:8) mixture as the mobile phase.
- Upon completion of the reaction, filter the reaction mixture to separate the nanocatalyst.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for the Passerini Three-Component Reaction



The Passerini reaction combines a carboxylic acid, a carbonyl compound (phenylglyoxal hydrate), and an isocyanide to form an α -acyloxy amide.[5][6]

Materials:

- Phenylglyoxal hydrate (1.0 mmol, 152.1 mg)
- Carboxylic acid (1.0 mmol)
- Isocyanide (1.0 mmol)
- Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) (5-10 mL)

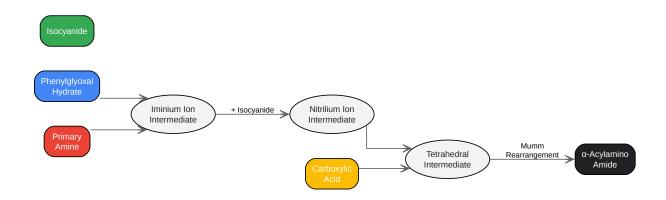
Procedure:

- In a dry round-bottom flask, dissolve phenylglyoxal hydrate (1.0 mmol) and the carboxylic acid (1.0 mmol) in the aprotic solvent (5-10 mL).
- Add the isocyanide (1.0 mmol) to the mixture.
- Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude α -acyloxy amide can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

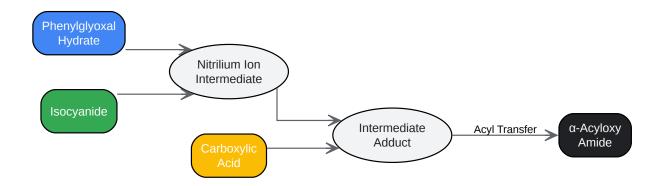
Reaction Mechanisms and Workflows





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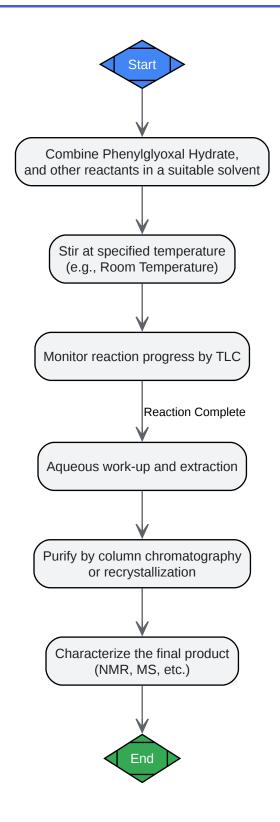
Caption: Generalized mechanism of the Ugi four-component reaction.



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Caption: Generalized mechanism of the Passerini three-component reaction.





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Caption: General experimental workflow for multicomponent reactions.



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